Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester
Description
Molecular Formula
C₂₁H₃₄N₂O₃
| Element | Quantity | Percentage |
|---|---|---|
| C | 21 | 69.58% |
| H | 34 | 9.45% |
| N | 2 | 7.73% |
| O | 3 | 13.24% |
SMILES Notation Interpretation
The SMILES string CCCCCCCOC1=CC=CC=C1NC(=O)OCCCN2CCCC2 decodes as:
InChI Key and Structural Descriptor Analysis
The Standard InChIKey YVXGSBDBOKVRMY-UHFFFAOYSA-N provides a unique structural fingerprint through its 27-character hash:
- First block (YVXGSBDBOKVRMY) : Encodes core structure including heptyloxy chain, carbamate group, and pyrrolidine connectivity
- Second block (UHFFFAOYSA) : Represents protonation states and stereochemical features (absent in this case)
Crystallographic Data and Stereochemical Configuration
Available data sources contain no experimental crystallographic parameters for this compound. However, structural analogs suggest:
- Molecular packing : Likely dominated by van der Waals interactions from the heptyl chain and hydrogen bonding via the carbamate NH group.
- Torsional angles : The propyl linker between carbamate and pyrrolidine may adopt gauche conformations to minimize steric clash.
Stereochemical considerations:
- Free rotation : Exists around single bonds in the heptyl chain and propyl spacer
- Planar constraints : Carbamate group exhibits partial double-bond character (N-C=O), restricting rotation
Comparative Analysis With Related Carbamate Esters
Key structural differentiators:
- Lipophilicity : The heptyloxy chain confers higher logP (~4.2) compared to methylphenyl (logP ~3.1) or shorter alkoxy analogs.
- Hydrogen bonding capacity : Reduced compared to dipropylamino-containing analogs, potentially affecting solubility.
- Conformational flexibility : Longer propyl spacer vs. ethyl chains in analogs may influence target binding kinetics.
Properties
CAS No. |
68931-06-6 |
|---|---|
Molecular Formula |
C21H34N2O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylpropyl N-(2-heptoxyphenyl)carbamate |
InChI |
InChI=1S/C21H34N2O3/c1-2-3-4-5-10-17-25-20-13-7-6-12-19(20)22-21(24)26-18-11-16-23-14-8-9-15-23/h6-7,12-13H,2-5,8-11,14-18H2,1H3,(H,22,24) |
InChI Key |
YVXGSBDBOKVRMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCCN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Heptyloxy)phenyl Intermediate
- Starting from 2-aminophenol, acetylation with acetic anhydride yields N-(2-hydroxyphenyl)ethanamide.
- Alkylation of the phenolic hydroxyl group with 1-bromoheptane in the presence of sodium ethanoate in ethanol produces N-(2-heptyloxyphenyl)ethanamide.
- Hydrolysis under acidic reflux conditions liberates 2-heptyloxyaniline, which is extracted and purified.
Formation of 1-(2-Heptyloxyphenyl) Isocyanate
Preparation of 3-(1-Pyrrolidinyl)propanol Derivative
Carbamate Ester Formation
- The isocyanate intermediate is reacted with the 3-(1-pyrrolidinyl)propanol derivative in anhydrous toluene.
- This nucleophilic addition forms the carbamate ester bond, yielding the target compound, Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation of phenol | 1-Bromoheptane, sodium ethanoate, EtOH | Room temperature to reflux, inert atmosphere recommended |
| Phosgenation | Phosgene, anhydrous toluene, reflux | Strict control of phosgene handling; dry conditions essential |
| Amine/alcohol preparation | Epoxide ring-opening, pyrrolidine addition | Controlled temperature, inert atmosphere |
| Carbamate formation | Isocyanate + alcohol, anhydrous toluene | Stirring at room temperature or mild heating; moisture exclusion critical |
| Purification | Extraction, drying, vacuum evaporation | Use of diethyl ether and ethanol for crystallization |
Analytical Verification
- Infrared Spectroscopy (IR): Confirms carbamate carbonyl and aromatic ether groups.
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values.
- Melting Point and TLC: Used to assess purity and identity.
- Chromatographic Properties: Reverse-phase HPLC to determine lipophilicity (log k_w values) and purity.
Research Findings and Notes
- The synthetic route is well-established for phenylcarbamate derivatives with alkoxy substitutions ranging from butoxy to heptyloxy groups.
- The presence of the pyrrolidinyl moiety enhances biological activity potential, making the compound relevant for pharmacological studies.
- The multi-step synthesis requires careful control of moisture and temperature to prevent side reactions such as hydrolysis of isocyanates.
- The compound’s lipophilicity and electronic properties have been characterized, supporting its potential for receptor interaction studies.
Summary Table of Key Synthetic Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | N-(2-heptyloxyphenyl)ethanamide | 2-Aminophenol, acetic anhydride, 1-bromoheptane, NaOAc | Alkylation of phenol |
| 2 | 2-Heptyloxyaniline | Acidic hydrolysis | Deprotection of amide |
| 3 | 1-(2-Heptyloxyphenyl) isocyanate | Phosgene, toluene, reflux | Formation of isocyanate |
| 4 | 3-(1-Pyrrolidinyl)propanol derivative | Epoxide, pyrrolidine | Preparation of alcohol nucleophile |
| 5 | This compound | Isocyanate + alcohol, anhydrous toluene | Carbamate ester formation |
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)propyl (2-(heptyloxy)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrolidine ring.
Scientific Research Applications
Prodrug Development
Carbamates, including carbamic acid derivatives, are frequently utilized in the development of prodrugs. A prodrug is a medication that is metabolized into an active pharmacological agent after administration. The unique structure of carbamic acid derivatives allows for enhanced stability against hydrolysis and improved bioavailability. For instance, compounds like irinotecan and bambuterol serve as examples where carbamate structures facilitate controlled release and increased efficacy in therapeutic settings .
Table 1: Examples of Carbamate Prodrugs
| Prodrug | Active Compound | Therapeutic Use | Mechanism of Action |
|---|---|---|---|
| Irinotecan | SN-38 | Cancer treatment (colon, rectal) | Inhibits topoisomerase I, leading to DNA breaks and apoptosis |
| Bambuterol | Terbutaline | Asthma treatment | Stimulates β-2 adrenergic receptors to relax bronchial smooth muscle |
Mechanistic Insights
Research has shown that the carbamate group can influence the pharmacokinetics of drugs by providing systemic hydrolytic stability. This feature is particularly beneficial for compounds that undergo rapid metabolism upon initial exposure to biological systems. The stability conferred by carbamate structures can allow for prolonged therapeutic effects and reduced dosing frequency .
Neuropharmacological Applications
The compound's structural characteristics suggest potential neuropharmacological applications. Studies have indicated that carbamate derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. The presence of the pyrrolidinyl group may enhance interactions with neural receptors, thereby influencing synaptic transmission .
Antioxidant Properties
Emerging research highlights the antioxidant capabilities of certain carbamate derivatives. These compounds can scavenge reactive oxygen species (ROS), mitigating oxidative stress in cellular environments. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role in disease progression .
Table 2: Antioxidant Activity of Carbamate Derivatives
| Compound | ROS Scavenging Activity | Application Area |
|---|---|---|
| Carbamic acid derivative A | Moderate | Neurodegenerative diseases |
| Carbamic acid derivative B | High | Cardiovascular health |
Case Study 1: Irinotecan
Background : Irinotecan is a semisynthetic derivative of camptothecin used in cancer therapy.
Findings : Clinical studies have demonstrated that irinotecan's metabolic conversion to SN-38 significantly enhances its antitumor activity compared to its parent compound. The carbamate structure contributes to its stability and effectiveness against various cancer types .
Case Study 2: Bambuterol
Background : Bambuterol is a long-acting β-agonist used for asthma management.
Findings : Research indicates that bambuterol's conversion to terbutaline within the body allows for sustained bronchodilation with fewer side effects compared to short-acting alternatives. The carbamate moiety plays a critical role in this prodrug's pharmacokinetic profile .
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)propyl (2-(heptyloxy)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with binding sites on proteins, potentially modulating their activity. The heptyloxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Key Findings
Alkoxy Chain Length :
- Heptyloxy (C7): The target compound and its azepanium analogue (1p) show the highest antimycobacterial activity (MIC ≤ 8 µM), outperforming shorter chains (pentyloxy: MIC = 16 µM; hexyloxy: MIC = 12 µM) . Longer chains enhance lipid membrane interaction, critical for disrupting mycobacterial cell walls.
- Surface Activity : Heptyloxy derivatives also exhibit superior surface tension reduction, correlating with improved bioavailability .
Amino Group Modifications: Pyrrolidinium vs. Azepanium: Azepanium-containing compounds (e.g., 1p) marginally outperform pyrrolidinium derivatives in surface activity (γ = 0.05692 vs. 0.05786 N/m) due to increased hydrophobicity from the larger azepanium ring . However, antimycobacterial efficacy remains comparable . Piperidyl vs. Pyrrolidinyl: The piperidyl analogue (CAS 2488625-57-4) shows acute toxicity (LD₅₀ = 100 mg/kg), suggesting that the pyrrolidinyl group in the target compound may offer a safer profile .
Counterion Effects :
- Dichloride salts (target compound, 1p) exhibit better aqueous solubility than oxalate salts, facilitating in vitro testing . Hydrochloride salts (e.g., piperidyl analogue) are less studied but may alter pharmacokinetics .
Ester Group Variations :
- Propyl Esters : The 3-(1-pyrrolidinyl)propyl ester in the target compound enhances stability compared to methyl or ethyl esters (e.g., compounds 1b–18b in ), which are prone to faster hydrolysis .
- Methoxymethyl Substituents : Derivatives like "Carbamic acid, (2-butoxyphenyl)-, (2S)-2-(methoxymethyl)-3-(1-pyrrolidinyl)propyl ester" () show reduced antimycobacterial activity, highlighting the importance of the heptyloxy group .
Biological Activity
Carbamic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Specifically, the compound Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester is noted for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H34N2O3
- Molecular Weight : 358.51 g/mol
- CAS Number : 41611
The structure comprises a heptyloxy group attached to a phenyl ring and a propyl ester linked to a pyrrolidine moiety. This unique combination may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through the inhibition of specific enzymes involved in neurotransmitter degradation. The compound may act as an inhibitor of phosphodiesterases (PDEs), which play a critical role in the regulation of cyclic nucleotide signaling pathways.
Key Mechanisms:
- PDE Inhibition : Inhibition of PDEs can enhance the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to increased neuronal signaling and potential antidepressant or anxiolytic effects .
- Receptor Modulation : The pyrrolidine structure may facilitate binding to various receptors, potentially modulating dopaminergic and serotonergic pathways.
Antidepressant and Anxiolytic Effects
Research indicates that carbamate derivatives exhibit antidepressant-like effects in animal models. For instance, studies have shown that compounds similar to carbamic acid derivatives significantly reduce immobility in the forced swim test, suggesting potential antidepressant properties .
Neuroprotective Properties
Some studies suggest that these compounds may also possess neuroprotective effects, potentially through anti-inflammatory mechanisms or by reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
A notable study explored the effects of carbamate derivatives on cognitive functions in rodent models. The results indicated that administration of [2-(heptyloxy)phenyl]-based compounds improved memory retention and learning capabilities compared to control groups .
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antidepressant-like effects in forced swim tests. |
| Study 2 | Showed improved cognitive functions in rodent models. |
| Study 3 | Suggested neuroprotective effects via anti-inflammatory pathways. |
Pharmacokinetics
Understanding the pharmacokinetics of carbamic acid derivatives is crucial for assessing their therapeutic potential. Preliminary data indicate that these compounds exhibit favorable absorption characteristics with moderate bioavailability.
Key Pharmacokinetic Parameters:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue distribution due to lipophilicity from the heptyloxy group.
- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.
- Excretion : Renal excretion as metabolites.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester, and how can purity be optimized?
- Methodology : Use carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDCl) with hydroxybenzotriazole (HOBt) to activate the carbamic acid intermediate. Purify the crude product via column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the ester .
- Critical Step : Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the physicochemical properties (e.g., logP, solubility) of this ester be experimentally determined?
- Methodology :
- logP : Calculate using reversed-phase HPLC retention times calibrated against standards with known logP values .
- Solubility : Perform shake-flask assays in buffers (pH 1.2–7.4) and measure concentration via UV-Vis spectroscopy .
- Data Table :
| Property | Method | Reference Value |
|---|---|---|
| logP | HPLC (C18, acetonitrile/water) | ~3.2 (predicted) |
| Aqueous Solubility | Shake-flask (pH 7.4) | <0.1 mg/mL |
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodology :
- NMR : Assign protons (¹H-NMR) and carbons (¹³C-NMR) using DEPT and COSY for pyrrolidinyl and heptyloxy group confirmation .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antimycobacterial potential of this compound?
- Methodology :
- In vitro Screening : Test against Mycobacterium tuberculosis H37Rv using microdilution assays (MIC determination). Compare with analogs varying in alkoxy chain length (e.g., butoxy vs. heptyloxy) .
- Statistical Analysis : Apply principal component analysis (PCA) to correlate physicochemical properties (logP, polar surface area) with bioactivity .
- Data Table :
| Analog (Alkoxy Chain) | MIC (µg/mL) | logP | Polar Surface Area (Ų) |
|---|---|---|---|
| Heptyloxy | 8.2 | 3.2 | 78.5 |
| Butoxy | 12.4 | 2.8 | 85.3 |
Q. What computational strategies are suitable for predicting metabolic stability and cytochrome P450 interactions?
- Methodology :
- In silico Modeling : Use molecular docking (AutoDock Vina) to assess interactions with CYP3A4 and CYP2D6. Validate with liver microsomal assays .
- Metabolite Prediction : Employ software like MetaSite to identify probable oxidation sites (e.g., pyrrolidinyl ring) .
Q. How can the ester’s hydrolysis kinetics be quantified under physiological conditions?
- Methodology :
- pH-Dependent Stability : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 6.8). Quantify intact ester via LC-MS/MS .
- Enzymatic Hydrolysis : Use porcine liver esterase to determine half-life (t½) and identify hydrolysis products .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
